4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride

Description

The exact mass of the compound 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXAPSORVLBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198765-34-3 | |

| Record name | 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic, non-canonical amino acid analogue of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, details a representative synthetic pathway with an emphasis on the rationale behind procedural choices, explores its chemical reactivity, and discusses its primary applications as a versatile building block. By synthesizing information from chemical databases and the scientific literature, this guide serves as an essential resource for scientists leveraging this scaffold in peptide synthesis, peptidomimetics, and the design of novel therapeutic agents.

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, owing to their ability to engage in a wide array of biological interactions. Among these, the pyrrole ring system is a "privileged scaffold," a structural motif that appears in numerous biologically active compounds.[1] Its five-membered aromatic structure provides a rigid framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets such as enzymes and nucleic acids.

This compound is a specialized derivative within this class. It combines several key features:

-

An N-methylated pyrrole ring , which enhances metabolic stability and modulates electronic properties compared to its N-H counterpart.

-

A carboxylic acid at the 2-position, providing a handle for amide bond formation and serving as a key pharmacophoric element.[2]

-

An amino group at the 4-position, offering a second point for chemical modification or a crucial interaction point with a biological target.

The hydrochloride salt form improves the compound's handling and solubility in aqueous media, making it highly suitable for both synthetic transformations and biological assays.[3] This guide delves into the technical details that make this molecule a valuable tool for drug development professionals.

Physicochemical and Structural Properties

The unique arrangement of functional groups on the N-methylated pyrrole core dictates the compound's physical and chemical behavior.

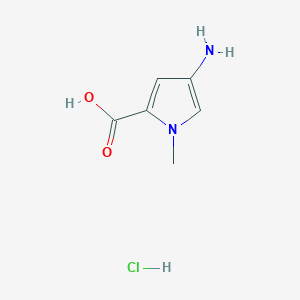

Caption: Chemical structure of this compound.

Data Summary

Quantitative data for the parent compound and its hydrochloride salt are summarized below for easy reference.

| Property | Value | Source / Comment |

| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |

| Synonyms | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl | |

| CAS Number | 45776-13-4 (Free Acid) | [4][5] |

| Molecular Formula | C₆H₈N₂O₂ • HCl | |

| Molecular Weight | 176.61 g/mol (Hydrochloride) 140.14 g/mol (Free Acid) | [4] |

| Appearance | Off-white to grey crystalline powder | Based on analogous compounds like its methyl ester.[3] |

| XLogP3 (Free Acid) | -0.2 | Computed by Cactvs 3.4.8.18. Indicates high hydrophilicity.[4] |

| Hydrogen Bond Donors | 2 (Free Acid) | The amino and carboxylic acid groups.[4] |

| Hydrogen Bond Acceptors | 3 (Free Acid) | The nitrogen and oxygen atoms.[4] |

| Storage Conditions | 0–8 °C | Recommended for its methyl ester derivative; appropriate for long-term stability.[3] |

Synthesis and Characterization

This compound is a synthetic molecule, typically prepared from simpler pyrrole precursors. The synthesis is designed to precisely install the required functional groups while managing their respective reactivities. A common and logical strategy involves the synthesis of a stable ester intermediate, which is then hydrolyzed in the final step to yield the target carboxylic acid.

Synthetic Workflow Rationale

The following workflow illustrates a plausible, multi-step synthesis. The rationale is to introduce the electron-withdrawing nitro group to direct subsequent chemistry, which is then reduced to the key amino functionality. The carboxylic acid is often carried through the synthesis as its more stable and easily handled methyl or ethyl ester.

Caption: A representative synthetic pathway for the target compound.

Experimental Protocol: Saponification and Salt Formation

This protocol details the final, critical steps of the synthesis: the hydrolysis of the ester precursor followed by acidification to yield the hydrochloride salt. The methodology is adapted from standard procedures for ester hydrolysis of related heterocyclic compounds.[6]

Objective: To convert Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate to this compound.

Materials:

-

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

-

Ethanol (or Methanol/THF mixture)

-

10 M Sodium Hydroxide (NaOH) solution (3.0 eq)

-

4 M Hydrochloric Acid (HCl) solution

-

Deionized Water

-

Ice bath

Procedure:

-

Dissolution: The starting ester (1.0 eq) is dissolved in absolute ethanol (approx. 10 mL per mmol of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Rationale: Ethanol serves as a co-solvent for both the relatively nonpolar ester and the aqueous base, creating a homogeneous reaction mixture.

-

-

Saponification: The 10 M NaOH solution (3.0 eq) is added to the stirred solution. The mixture is then heated to reflux (approx. 90 °C) for 3-4 hours.

-

Rationale: Heating accelerates the hydroxide-mediated cleavage of the ester bond. A molar excess of NaOH ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Solvent Removal: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

Acidification: The residue is redissolved in a minimum amount of water and placed in an ice bath to cool to 0-5 °C. 4 M HCl is added dropwise with vigorous stirring.

-

Rationale: The initial addition of HCl neutralizes the excess NaOH. Further addition protonates the carboxylate anion, forming the free carboxylic acid. As the pH drops below the pKa of the carboxylic acid (and the amino group becomes protonated), the hydrochloride salt precipitates from the cold aqueous solution.

-

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with a small amount of ice-cold water, and then with diethyl ether to remove residual water.

-

Drying: The collected solid is air-dried or dried in a vacuum oven to yield the final product.

Characterization: The structure and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7]

Chemical Reactivity and Handling

The utility of this molecule stems from the distinct reactivity of its functional groups. Understanding this is key to its successful application in multi-step syntheses.

-

Amino Group: This group is nucleophilic and will readily react with electrophiles. In the context of peptide synthesis, this primary amine is the site of acylation. To ensure selective reaction at the carboxylic acid, the amino group must first be protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[8][9] The choice of protecting group is dictated by the overall synthetic strategy and the required deprotection conditions.

-

Carboxylic Acid Group: This acidic functional group can be deprotonated to form a carboxylate salt. For amide bond formation, it must be "activated" to convert the hydroxyl into a better leaving group. This is typically achieved using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Stability and Storage: The hydrochloride salt is generally a stable, crystalline solid. Storing it under refrigerated (0–8 °C), dry conditions is recommended to prevent potential degradation over long periods.[3]

Applications in Research and Drug Development

The primary role of this compound is as a high-value synthetic intermediate and building block.

Peptide Synthesis and Peptidomimetics

The compound is a structural analogue of natural amino acids, and its incorporation into a peptide backbone creates a peptidomimetic. This is a powerful strategy in drug design to:

-

Introduce Conformational Constraints: The rigid pyrrole ring restricts the rotational freedom of the peptide backbone, locking it into a specific conformation that may enhance binding affinity for a target receptor.

-

Improve Metabolic Stability: The non-natural structure is often resistant to degradation by proteases, increasing the in vivo half-life of the resulting molecule.

-

Explore Novel Chemical Space: It allows for the introduction of functionality and structure not accessible with the 20 proteinogenic amino acids.

The Boc- and Fmoc-protected versions of this molecule are commercially available and are specifically designed for use in solid-phase peptide synthesis (SPPS).[8]

Caption: Workflow for incorporating the pyrrole building block into a peptide chain.

Scaffold for Drug Discovery

Beyond peptides, this molecule serves as a versatile starting material for more complex pharmaceuticals. The applications of its methyl ester derivative suggest that the core scaffold is valuable in the synthesis of compounds targeting neurological disorders.[3][10] The pyrrole-imidazole polyamides, a class of synthetic molecules designed to bind to specific sequences in the minor groove of DNA, rely heavily on N-methylpyrrole carboxylic acid building blocks. This highlights the scaffold's utility in creating molecules for targeted gene regulation and other advanced therapeutic applications.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages to medicinal chemists and drug developers. Its rigid, functionalized heterocyclic core, combined with the enhanced stability and handling properties of its hydrochloride salt form, makes it an ideal component for constructing novel peptidomimetics and complex drug candidates. A thorough understanding of its synthesis, reactivity, and applications is crucial for leveraging its full potential in the pursuit of next-generation therapeutics.

References

-

J&K Scientific LLC. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. [Link]

-

ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. [Link]

-

PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]

-

Tradeindia. This compound - Cas No: 45776-13-4. [Link]

-

Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]

-

BMRB. bmse000357 Pyrrole-2-carboxylic Acid. [Link]

-

National Institutes of Health (NIH). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]

-

HMDB. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

-

ChemWhat. 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 155815-95-5. [Link]

-

National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. [Link]

- Google Patents.

-

PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

-

PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Cas No: 45776-13-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, the precise and unequivocal elucidation of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a thorough understanding of its three-dimensional architecture is paramount. This pyrrole derivative, possessing a confluence of an aromatic amine, a carboxylic acid, and an N-methylated heterocyclic ring, presents a unique structural puzzle. Its constituent functional groups suggest potential applications as a versatile building block in the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders where similar scaffolds have shown activity.[1][2] This guide provides a comprehensive, technically-grounded workflow for the complete structure elucidation of this molecule, moving from foundational analysis to definitive stereochemical assignment. Our approach is designed to be a self-validating system, where each analytical technique provides complementary data that, in concert, leads to an irrefutable structural assignment.

Molecular Blueprint: Foundational Analysis

Prior to embarking on an exhaustive spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential.

Molecular Formula and Weight: The anticipated molecular formula for the free base, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, is C₆H₈N₂O₂.[3] This corresponds to a monoisotopic mass of 140.0586 g/mol .[3] The hydrochloride salt will have the formula C₆H₉ClN₂O₂ and a molecular weight of 176.61 g/mol .

High-Resolution Mass Spectrometry (HRMS): The initial and most critical step is to confirm the elemental composition. This is best achieved using a soft ionization technique such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters (Illustrative):

-

Ionization Mode: Positive ESI

-

Mass Range: 50-500 m/z

-

Resolution: >60,000

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 10 L/min

-

-

Data Analysis: The primary objective is to identify the protonated molecular ion [M+H]⁺. For the free base, this would be expected at an m/z of 141.0664. The exceptional mass accuracy of HRMS allows for the unambiguous confirmation of the elemental formula.[4]

Deconstructing the Molecule: A Multi-faceted Spectroscopic Approach

With the elemental composition confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the local chemical environment of each proton.[5] For this compound, a comprehensive suite of 1D and 2D NMR experiments is required.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and exchange.[6] |

| ~7.0-7.5 | broad singlet | 3H | NH₃⁺ | In the hydrochloride salt, the amino group will be protonated. These protons are exchangeable and will appear as a broad singlet. |

| ~6.8 | doublet | 1H | H-5 | The proton at the 5-position is adjacent to the N-methyl group and will be a doublet due to coupling with H-3. |

| ~6.0 | doublet | 1H | H-3 | The proton at the 3-position will be a doublet due to coupling with H-5. |

| ~3.7 | singlet | 3H | N-CH₃ | The N-methyl protons are a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carboxylic acid carbonyl carbon is typically found in this region.[7][8] |

| ~130 | C-2 | The carbon bearing the carboxylic acid is deshielded. |

| ~125 | C-4 | The carbon bearing the amino group. |

| ~115 | C-5 | Aromatic pyrrole carbon. |

| ~100 | C-3 | Aromatic pyrrole carbon. |

| ~35 | N-CH₃ | The N-methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the salt and allow for the observation of exchangeable protons (COOH and NH₃⁺).

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition: To definitively assign all proton and carbon signals and establish connectivity, the following 2D NMR experiments are essential:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[9][10] A cross-peak between the signals at ~6.8 ppm and ~6.0 ppm would confirm their coupling and assign them as H-5 and H-3.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[11][12] It will allow for the unambiguous assignment of the protonated carbons (C-3, C-5, and N-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[9][13] This is critical for identifying the quaternary carbons (C-2 and C-4) and piecing together the entire molecular framework. For instance, the N-CH₃ protons should show a correlation to C-2 and C-5, and the H-3 proton should show correlations to C-2, C-4, and C-5.

-

Logical Workflow for NMR-based Structure Elucidation

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. epfl.ch [epfl.ch]

- 13. emerypharma.com [emerypharma.com]

Spectroscopic Characterization of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride (C₆H₉ClN₂O₂), a key heterocyclic building block for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific hydrochloride salt, this guide synthesizes data from its free base, closely related analogs, and foundational spectroscopic principles to present a robust predictive analysis. This approach offers a strong theoretical framework for the characterization of this compound.

Introduction and Molecular Structure

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the amino, methyl, and carboxylic acid groups on this aromatic heterocycle provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in medicinal chemistry and biological assays.

The molecular structure, as sourced from the PubChem entry for the free base (CID 3330245), provides the basis for all subsequent spectroscopic predictions.[1]

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the ammonium salt, and the pyrrole ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching |

| N-H (Ammonium) | 3200 - 2800 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |

| C=C (Aromatic Ring) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1000 | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

For this compound, the free base has a molecular formula of C₆H₈N₂O₂ and a monoisotopic mass of approximately 140.06 Da. [1]In the mass spectrum, the molecular ion peak [M+H]⁺ for the free base would be expected at m/z 141.07.

Expected Fragmentation Pattern

The molecular ion is expected to undergo fragmentation, with a likely initial loss of the carboxylic acid group (as COOH or CO₂) and potential cleavages of the pyrrole ring.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap mass spectrometer.

Conclusion

References

-

PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride CAS number 45776-13-4

An In-Depth Technical Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: Unveiling a Niche Yet Potent Scaffold

In the landscape of medicinal chemistry, the pyrrole nucleus stands as a cornerstone of numerous therapeutic agents and natural products.[1] Its unique electronic and structural properties make it a privileged scaffold in drug design. This guide focuses on a specific, yet highly promising derivative: this compound (CAS No. 45776-13-4). While specific public-domain data on this exact molecule is sparse, this document serves as a technical prospectus, synthesizing information from closely related analogues and general principles of pyrrole chemistry. We aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, grounded in established scientific principles.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyrrole, featuring an amino group at the 4-position, a methyl group on the ring nitrogen, and a carboxylic acid at the 2-position. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is a desirable characteristic for both synthetic manipulations and biological assays.[2]

| Property | Value | Source |

| CAS Number | 45776-13-4 | PubChem[3] |

| Molecular Formula | C₆H₉ClN₂O₂ | Inferred |

| Molecular Weight | 176.60 g/mol | Inferred |

| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | PubChem[3] |

| Appearance | Likely an off-white to grey crystalline powder | Inferred from analogues[2][4] |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form[2] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A potential synthetic route could start from a suitably protected 4-nitropyrrole precursor. The general strategy would involve the esterification of the carboxylic acid, followed by reduction of the nitro group to an amine, and finally, hydrolysis of the ester. The N-methylation could be an early or intermediate step depending on the starting materials.

Caption: Proposed synthetic workflow for this compound.

Key Chemical Transformations

-

N-Methylation: The pyrrole nitrogen is acidic and can be deprotonated with a strong base like sodium hydride, followed by quenching with an electrophile such as methyl iodide.

-

Nitro Reduction: The reduction of the nitro group to a primary amine is a standard transformation, often achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Pd/C) or reducing agents like tin(II) chloride.

-

Ester Hydrolysis: Saponification of a methyl or ethyl ester using a base like sodium hydroxide, followed by acidic workup, is a common method to unmask the carboxylic acid.

-

Salt Formation: Treatment of the free amine with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) will yield the corresponding hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for more complex molecules. Its structural motifs are present in a variety of biologically active compounds.

Role as a Synthetic Intermediate

Based on the applications of its closely related analogues, this compound is an excellent starting point for:

-

Peptide Synthesis: The amino acid-like structure allows it to be incorporated into peptide chains, creating peptidomimetics with constrained conformations that can lead to enhanced biological activity and stability.[7] The Fmoc-protected version of this compound is commercially available, underscoring its utility in solid-phase peptide synthesis.[8]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal fragment for screening against biological targets.

-

Scaffold for Lead Optimization: The amino and carboxylic acid groups provide convenient handles for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Derivatives of amino-methyl-pyrrole carboxylic acids are being investigated in several therapeutic areas:

-

Neurological Disorders: Related compounds have been explored for their ability to interact with receptors in the central nervous system.[2][9]

-

Oncology: The pyrrole scaffold is a component of several anti-cancer agents, and new derivatives are continually being explored.[7]

-

Agrochemicals: Pyrrole carboxamides have been successfully developed as fungicides, indicating the broader bioactivity of this class of compounds.[10]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is crucial for its application in research and development. A multi-pronged analytical approach is recommended.[11]

Standard Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the N-methyl group, the two pyrrole ring protons, and the amino group protons. The integration of these signals can be used to confirm the structure and assess purity. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carboxylic acid carbon, the four pyrrole ring carbons, and the N-methyl carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the free base (C₆H₈N₂O₂). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretch of the amino group, the O-H and C=O stretch of the carboxylic acid, and C-N and C-C bonds of the pyrrole ring. |

| HPLC | Purity assessment. | A single major peak under various conditions would indicate high purity. |

Experimental Protocol: A General HPLC Method for Purity Determination

-

Preparation of the Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Injection and Analysis: Inject the sample and integrate the peak areas to determine the purity.

Caption: A typical workflow for purity analysis of the title compound using HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling similar pyrrole derivatives should be followed.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its inherent functionality and the privileged nature of the pyrrole scaffold make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, potential synthesis, and applications, intended to empower researchers to unlock its full potential in their R&D endeavors. Further public research into this specific molecule will undoubtedly solidify its position in the chemist's toolbox.

References

- A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles - Benchchem.

- Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC | Analytical Chemistry - ACS Publications.

- 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride | - J&K Scientific LLC.

- 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride - Chem-Impex.

- 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID-METHYL ESTER HCL - ChemicalBook.

- 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid - Chem-Impex.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- material safety data sheet sds/msds - CDH Fine Chemical.

- 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem.

- Substituted Pyrroles - MDPI.

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH.

- 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid - Bachem Products.

- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.

- (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate.

- Pyrrole Carboxylic Acid Derivatives - Pharmaceutical Intermediates (3) - MySkinRecipes.

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace.

Sources

- 1. scispace.com [scispace.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

The structure consists of a five-membered pyrrole ring, N-substituted with a methyl group. A carboxylic acid functional group is located at position 2, and an amino group is at position 4. The hydrochloride salt form involves the protonation of the basic amino group.

An In-Depth Technical Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrrole derivative that serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent heterocycle in numerous biologically active compounds and natural products. The specific arrangement of an amino group and a carboxylic acid on the N-methylated pyrrole ring provides two key points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, underpinned by field-proven insights to support its application in research and development.

Nomenclature, Structure, and Identification

Correctly identifying a chemical entity is the foundation of sound scientific research. This section details the key identifiers for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid and its hydrochloride salt.

-

Systematic Name: 4-amino-1-methylpyrrole-2-carboxylic acid hydrochloride[1]

-

CAS Number: 45776-13-4 (for both the free base and the hydrochloride salt)[1][2][3][4]

-

Molecular Formula: C₆H₉ClN₂O₂

-

Molecular Weight: 176.60 g/mol

>];

}

}

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. The hydrochloride salt form of this compound is specifically designed to enhance its physical characteristics for laboratory use.

| Property | Value | Source / Rationale |

| Appearance | Off-white to grey crystalline powder | Based on the appearance of the closely related methyl ester hydrochloride. |

| Molecular Formula | C₆H₉ClN₂O₂ | Calculated from the structure. |

| Molecular Weight | 176.60 g/mol | Calculated from the molecular formula. |

| Solubility | Enhanced solubility in aqueous solutions | The hydrochloride salt form increases polarity and aqueous solubility compared to the free base.[5] |

| Melting Point | Data not available | Expected to be a high-melting solid, typical of organic salts. |

| pKa | Data not available | The carboxylic acid proton is expected to have a pKa of ~3-4, while the ammonium group will have a pKa of ~4-5. |

| Storage Conditions | Store at 0-8 °C | Recommended for the related methyl ester to ensure long-term stability. |

Spectroscopic Characterization: An Analytical Framework

Spectroscopic analysis is essential for confirming the structure and purity of a compound. While a verified public spectrum for this specific molecule is not available, its spectral properties can be reliably predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The expected chemical shifts are based on data for N-methylpyrrole-2-carboxylic acid, with adjustments for the electron-donating amino group at the C4 position.

-

¹H NMR Spectroscopy (Predicted in DMSO-d₆):

-

Carboxylic Acid (COOH): A very broad singlet expected around 12-13 ppm .

-

Ammonium (NH₃⁺): A broad singlet expected around 8-9 ppm .

-

Pyrrole Protons (CH): Two doublets are expected for the protons at the C3 and C5 positions. The proton at C5 (adjacent to the N-methyl group) would appear around 7.0-7.2 ppm . The proton at C3 (between the carboxyl and amino groups) would be shifted upfield due to the amino group's donating effect, appearing around 6.2-6.4 ppm .

-

N-Methyl (N-CH₃): A sharp singlet expected around 3.8-3.9 ppm .[6]

-

-

¹³C NMR Spectroscopy (Predicted in DMSO-d₆):

Step-by-Step Protocol: NMR Sample Preparation and Analysis

This protocol ensures a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the salt and allows for the observation of exchangeable protons (COOH and NH₃⁺).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak shape for the residual solvent signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a standard ¹³C NMR spectrum, which will require a longer acquisition time. A proton-decoupled experiment is standard.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (to confirm H-H couplings between pyrrole protons) and HSQC/HMBC (to assign carbon signals based on their correlation to protons).

-

-

Data Processing and Validation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO signal at 39.52 ppm.

-

Integrate the ¹H signals and verify that the ratios correspond to the number of protons in the structure (e.g., 1:1:1:3 for COOH, pyrrole-H, pyrrole-H, and N-CH₃, ignoring the broad NH₃⁺ signal).

-

Compare the observed chemical shifts and coupling patterns with the predicted values to confirm the structure.

-

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]

-

N-H Stretch (Ammonium): A broad absorption is expected in the 3000-3200 cm⁻¹ region, which will likely overlap with the O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1730 cm⁻¹ .[8]

-

N-H Bend (Ammonium): A medium intensity band is expected around 1500-1600 cm⁻¹ .

-

C-N Stretch: A band is expected in the 1200-1350 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns.

-

Method: Electrospray ionization (ESI) in positive ion mode is the ideal technique due to the compound's polarity and pre-existing charge.

-

Expected Molecular Ion: The analysis should reveal the mass of the free base (the cation). The expected [M+H]⁺ peak would be at m/z 141.06 , corresponding to the protonated free base C₆H₈N₂O₂.

-

Key Fragmentation: A characteristic fragmentation would be the loss of a water molecule (-18) from the carboxylic acid, followed by the loss of carbon monoxide (-28).

Chemical Properties and Synthetic Utility

The reactivity of this compound is governed by its three primary functional components: the aromatic pyrrole ring, the nucleophilic amino group, and the electrophilic carboxylic acid.

-

Amino Group Reactivity: The 4-amino group is a potent nucleophile. It can readily undergo acylation, alkylation, and protection reactions. The use of its Boc-protected analogue, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, highlights the importance of protecting this group during certain synthetic steps, such as peptide coupling, to prevent unwanted side reactions.[10][11]

-

Carboxylic Acid Reactivity: The carboxylic acid at the C2 position is a versatile handle for synthetic transformations. It can be activated (e.g., using coupling reagents like TBTU, HATU, or by conversion to an acid chloride) to form amides, esters, or other derivatives.[12] This is a cornerstone of its utility in building larger, more complex molecules for drug discovery.

-

Pyrrole Ring: The pyrrole ring itself is electron-rich and can undergo electrophilic aromatic substitution, though the existing substituents will direct incoming electrophiles.

The compound's bifunctional nature makes it an excellent scaffold. For instance, the carboxylic acid can be coupled to one molecular fragment, and after deprotection, the amino group can be reacted with another, allowing for the systematic construction of targeted libraries of compounds.

Caption: Key synthetic transformations.

Applications in Research and Drug Development

This molecule is not merely a laboratory curiosity; it is an enabling tool for creating novel chemical entities with therapeutic potential.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals. Its structure is particularly relevant for compounds targeting neurological disorders, where pyrrole-based structures often play a role in interacting with receptors in the central nervous system.[5] The ability to build complex peptide-like structures also makes it valuable in cancer and antiviral research.[10]

-

Biochemical Research: The compound is used in studies exploring amino acid metabolism and protein synthesis, helping to elucidate fundamental cellular processes.[5]

-

Bioconjugation: The Boc-protected version is used to attach drugs or labels to biomolecules, which is critical for developing advanced drug delivery systems and diagnostic tools.[10]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safe handling procedures can be established based on related compounds and general laboratory practice.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block characterized by its strategically placed functional groups on a stable heterocyclic core. Its enhanced solubility as a hydrochloride salt, combined with the versatile reactivity of its amino and carboxyl moieties, makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical and spectroscopic properties, as outlined in this guide, is paramount for its effective and safe utilization in the synthesis of next-generation pharmaceuticals and research probes.

References

-

Tradeindia. (n.d.). This compound - Cas No: 45776-13-4. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

Buchwald, S. L., & Mauger, C. (2008). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. NIH Public Access. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Kaplan MCAT Prep. (2019, September 28). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

-

Khan Academy. (2014, March 23). Reactivity of carboxylic acid derivatives | Organic chemistry. YouTube. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Hughes, C. C., & Fenical, W. (2010). Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-methyl-4-nitropyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 45776-13-4 CAS Manufactory [chemicalbook.com]

- 3. This compound - Cas No: 45776-13-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. 1H-Pyrrole-2-carboxylicacid,4-amino-1-methyl-(9CI) suppliers & manufacturers in China [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum [chemicalbook.com]

- 7. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 13C NMR [m.chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid | 77716-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

The Therapeutic Potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] Its presence in vital molecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[2] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for the development of ligands for a diverse array of biological targets.[1] This has led to the emergence of pyrrole-based compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3]

This technical guide delves into the biological activities of a specific and promising class of pyrrole derivatives: those derived from the 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid core. While research on this exact scaffold is emerging, we will draw upon the broader understanding of related pyrrole-2-carboxamides to provide a comprehensive overview of their potential, synthesis, and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical space. The versatility of the 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold makes it a valuable building block in the synthesis of novel pharmaceutical agents.[4]

Anticancer Activity: Targeting the Proliferative Machinery

Pyrrole derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways and enzymes that are dysregulated in cancer.[1][3]

Kinase Inhibition: A Prominent Mechanism of Action

A significant focus of research into the anticancer properties of pyrrole derivatives has been their ability to act as kinase inhibitors.[5] For instance, the pyrrole indolin-2-one scaffold is a key structural feature in several inhibitors of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis.[5] The pyrrole moiety typically binds to the hydrophobic pocket of the ATP-binding site of these kinases.[5]

Derivatives of 4-amino-(1H)-pyrazole, a structurally related scaffold, have been synthesized and evaluated as potent inhibitors of Janus kinases (JAKs).[2] Certain compounds in this class exhibited IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3.[2] This highlights the potential of amino-substituted heterocyclic carboxylic acid derivatives to target and inhibit specific kinases involved in cancer cell proliferation.

Caption: Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition by a pyrrole derivative.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, certain alkynylated pyrrole derivatives have been shown to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[6] One promising compound demonstrated the ability to arrest the cell cycle in the G0/G1 phase in A549 lung cancer cells.[6] This suggests that derivatives of the 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold could also be engineered to interfere with the cell cycle machinery of cancer cells.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with different modes of action.[7] Pyrrole-containing compounds have emerged as a promising class of therapeutics in this area, exhibiting activity against a range of bacterial and fungal pathogens.[8]

Broad-Spectrum Antibacterial Potential

Studies on pyrrole-2-carboxamide derivatives have revealed significant antibacterial activity, particularly against Gram-negative bacteria.[7] For example, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides were synthesized and evaluated, with some compounds showing potent activity against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values in the low µg/mL range.[7] The structure-activity relationship (SAR) in these studies often points to the importance of the substituents on both the pyrrole nitrogen and the carboxamide moiety.

Structure-Activity Relationship (SAR) Insights

For many biologically active pyrrole derivatives, the presence of specific functional groups is crucial for their potency. In some series of 2-aminopyrrole derivatives, the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain were found to be important for inhibitory activity against metallo-β-lactamases.[9] Halogenation of the pyrrole ring has also been shown to enhance the antibacterial activity of certain natural products.[1] These findings provide a rational basis for the design of novel 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives with optimized antimicrobial properties.

Experimental Protocols

General Synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxamide Derivatives

The synthesis of the target carboxamides can be achieved through a straightforward coupling reaction between the carboxylic acid core and a desired amine.

Caption: A generalized workflow for the synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide derivatives.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).

-

Activation: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA, 2 equivalents), to the reaction mixture.

-

Amine Addition: Introduce the desired aromatic or aliphatic amine (1.1 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-1-methyl-1H-pyrrole-2-carboxamide derivative.

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Activity Evaluation (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Principle: The broth microdilution method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure:

-

Compound Preparation: Prepare a stock solution of each synthesized pyrrole derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well plate containing Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary

While specific data for a series of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives is not extensively available in the public domain, the following table presents representative data for structurally related pyrrole-2-carboxamides to illustrate the potential potency of this class of compounds.

| Compound ID | Scaffold | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |

| 4i | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 µg/mL | [7] |

| 4i | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide | Escherichia coli | 1.56 µg/mL | [7] |

| 3f | 4-amino-(1H)-pyrazole derivative | JAK1 | 3.4 nM | [2] |

| 3f | 4-amino-(1H)-pyrazole derivative | JAK2 | 2.2 nM | [2] |

| 3f | 4-amino-(1H)-pyrazole derivative | JAK3 | 3.5 nM | [2] |

| 12l | Alkynylated pyrrole derivative | U251 (glioblastoma) | 2.29 µM | [6] |

| 12l | Alkynylated pyrrole derivative | A549 (lung cancer) | 3.49 µM | [6] |

Future Perspectives and Conclusion

The 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related pyrrole derivatives strongly suggests that this core can be elaborated to generate compounds with potent anticancer and antimicrobial activities. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, elucidating the specific molecular targets and mechanisms of action of the most promising compounds will be essential for their further development as clinical candidates. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting endeavor.

References

-

Mane, Y. D. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

(2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Retrieved January 19, 2026, from [Link]

-

(n.d.). Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. Retrieved January 19, 2026, from [Link]

-

(n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved January 19, 2026, from [Link]

-

Rusu, G., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved January 19, 2026, from [Link]

-

(2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Retrieved January 19, 2026, from [Link]

-

(2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. Retrieved January 19, 2026, from [Link]

-

(n.d.). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

(2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. Retrieved January 19, 2026, from [Link]

-

(n.d.). Design, synthesis and evaluation of antitumor acylated monoaminopyrroloquinazolines. PubMed Central. Retrieved January 19, 2026, from [Link]

- (n.d.). Pyrrole-2-acetylamino acid derivatives. Google Patents.

-

(2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Mateev, E. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Retrieved January 19, 2026, from [Link]

-

(2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed Central. Retrieved January 19, 2026, from [Link]

-

(n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Retrieved January 19, 2026, from [Link]

-

(2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 19, 2026, from [Link]

-

(2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Retrieved January 19, 2026, from [Link]

-

(n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org. Retrieved January 19, 2026, from [Link]

-

(2006). COMPOSITIONS WITH A BIOSTIMULATING ACTIVITY. European Publication Server web service. Retrieved January 19, 2026, from [Link]

- (n.d.). Acylated pyrrole carboxylic acids and derivatives thereof. Google Patents.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride

Abstract

Introduction: The Significance of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in Research

Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, as a functionalized pyrrole, presents a scaffold with potential for diverse chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.

The hydrochloride salt form of this compound is anticipated to enhance its aqueous solubility, a crucial characteristic for many biological and pharmaceutical applications. The oral bioavailability of a drug, for instance, is often dependent on its solubility and permeability.[1] Therefore, a thorough understanding of the solubility profile of this compound is a fundamental prerequisite for its advancement in any research and development pipeline.

This guide will delve into the critical aspects of determining this solubility profile, providing both the "how" and the "why" behind the experimental approaches.

Physicochemical Properties and Expected Solubility Behavior

The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent system.

2.1. Molecular Structure and its Influence

-

The Pyrrole Ring: The pyrrole ring itself is a planar, aromatic heterocycle. Its aromaticity contributes to a degree of hydrophobicity.

-

The Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances aqueous solubility. Its ionization state is pH-dependent.

-

The Amino Group (-NH2): The amino group is basic and can be protonated. It is also a hydrogen bond donor, contributing to water solubility.

-

The Methyl Group (-CH3): The N-methyl group adds a small degree of lipophilicity.

-

The Hydrochloride Salt: The formation of a hydrochloride salt by reacting the basic amino group with hydrochloric acid is a common strategy to significantly increase the aqueous solubility of amine-containing compounds.[2] The salt form dissociates in water, leading to charged species that are more readily solvated by polar water molecules.

2.2. The Critical Role of pH

The pH of the aqueous medium will be a dominant factor influencing the solubility of this compound. The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric.

-

At low pH (acidic conditions): The amino group will be protonated (-NH3+), and the carboxylic acid will be in its neutral form (-COOH). The presence of the positive charge on the ammonium group is expected to lead to higher aqueous solubility.

-

At neutral pH: A zwitterionic form may exist, where the amino group is protonated and the carboxylic acid is deprotonated (-COO-). The overall charge neutrality of the zwitterion can sometimes lead to lower solubility.

-

At high pH (basic conditions): The carboxylic acid will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2). The presence of the negatively charged carboxylate group should also contribute to aqueous solubility.

The isoelectric point (pI) of the molecule, the pH at which the net charge is zero, is likely to be the point of minimum aqueous solubility.

2.3. Influence of Solvent Polarity

For non-aqueous solvents, the principle of "like dissolves like" will apply.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The ability of the compound to form hydrogen bonds suggests it will have some solubility in these solvents. The hydrochloride salt form is expected to be highly soluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar molecules and are common solvents for organic compounds. It is anticipated that the compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the amino and carboxylic acid groups, and especially the ionic character of the hydrochloride salt, the compound is expected to have very low solubility in nonpolar solvents.

Experimental Determination of the Solubility Profile

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.

3.1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally recognized "gold standard" for its determination.[3]

Experimental Workflow: Shake-Flask Method

Sources

Discovery and history of pyrrole-2-carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Pyrrole-2-Carboxylic Acids

Abstract

Pyrrole-2-carboxylic acid (PCA), a seemingly simple heterocyclic compound, represents a cornerstone scaffold in both the natural world and synthetic chemistry. This guide provides a comprehensive exploration of PCA, tracing its journey from early, obscure synthetic reports to its current status as a vital building block in medicinal chemistry and a metabolite of significant biological relevance. We will delve into its discovery in natural sources, the evolution of its synthetic methodologies from classical organometallic approaches to modern, sustainable strategies, and its role as a precursor to a diverse array of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated protocols for its synthesis.

The Pyrrole-2-Carboxylic Acid Scaffold: A Fundamental Overview

Pyrrole-2-carboxylic acid, with the chemical formula C₅H₅NO₂, is an aromatic heterocyclic compound distinguished by a five-membered pyrrole ring bearing a carboxylic acid group at the C2 position[1][2]. Its unique electronic and structural properties make it a versatile intermediate in organic synthesis and a recurring motif in biologically active compounds[3][4].

Chemical and Physical Properties

PCA typically appears as a white to off-white crystalline solid, often in the form of needles or a fine powder[5]. While it exhibits slight solubility in water, it is readily soluble in common organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[5][6][7]. This amphoteric, polar nature is a key characteristic influencing its handling and reactivity[6][7].

Table 1: Physicochemical Properties of Pyrrole-2-Carboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 634-97-9 | [5][8] |

| Molecular Formula | C₅H₅NO₂ | [1][8] |

| Molar Mass | 111.100 g·mol⁻¹ | [1] |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | 206 °C (403 °F; 479 K) | [1] |

| Solubility | Slightly soluble in water; Soluble in MeOH, EtOH, DMF, DMSO | [5][6] |

Natural Occurrence and Biological Significance

Far from being a mere laboratory curiosity, the PCA scaffold is widespread in nature. It has been isolated from a vast range of organisms, including fungi, plants, and marine microorganisms like the bacterium Pelomonas puraquae[9][10]. In many Streptomyces species, it is a commonly produced metabolite[6][7].